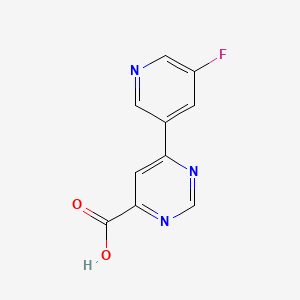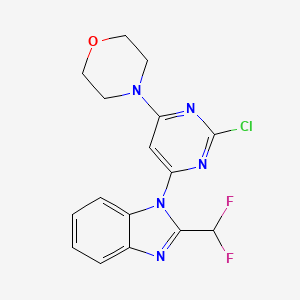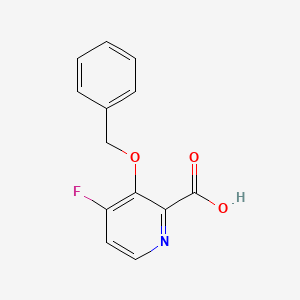
(4-Ethoxy-2-methoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethoxy-2-methoxyphenyl)methanol is an organic compound with the molecular formula C10H14O3 It is a derivative of phenol, featuring both ethoxy and methoxy substituents on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-2-methoxyphenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding aldehyde or ketone. For instance, 4-ethoxy-2-methoxybenzaldehyde can be reduced using sodium borohydride (NaBH4) in methanol to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reduction reactions using catalytic hydrogenation. This process employs hydrogen gas (H2) and a suitable catalyst, such as palladium on carbon (Pd/C), to reduce the aldehyde or ketone precursor to the desired alcohol.
Análisis De Reacciones Químicas
Types of Reactions
(4-Ethoxy-2-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or ketone using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Further reduction can convert the alcohol to the corresponding alkane using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation with Pd/C.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3), and halogenation with bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: 4-Ethoxy-2-methoxybenzaldehyde or 4-Ethoxy-2-methoxyacetophenone.
Reduction: 4-Ethoxy-2-methoxyphenylethane.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(4-Ethoxy-2-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (4-Ethoxy-2-methoxyphenyl)methanol involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze oxidation-reduction reactions. The presence of both ethoxy and methoxy groups can influence its reactivity and binding affinity to various proteins and receptors.
Comparación Con Compuestos Similares
Similar Compounds
(4-Methoxyphenyl)methanol: Lacks the ethoxy group, making it less hydrophobic.
(4-Ethoxyphenyl)methanol: Lacks the methoxy group, affecting its electron-donating properties.
(4-Ethoxy-2-hydroxyphenyl)methanol: Has a hydroxyl group instead of a methoxy group, altering its hydrogen-bonding capabilities.
Uniqueness
(4-Ethoxy-2-methoxyphenyl)methanol is unique due to the presence of both ethoxy and methoxy groups, which can significantly influence its chemical properties and reactivity. These substituents can enhance its solubility in organic solvents and modify its interaction with biological targets, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C10H14O3 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
(4-ethoxy-2-methoxyphenyl)methanol |
InChI |
InChI=1S/C10H14O3/c1-3-13-9-5-4-8(7-11)10(6-9)12-2/h4-6,11H,3,7H2,1-2H3 |
Clave InChI |
GQEQVURUDDYBFM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1)CO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-](/img/structure/B13933260.png)


![tert-Butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13933303.png)





![2-oxo-1,6-Diazaspiro[4.5]decane-6-carboxylic acid phenylmethyl ester](/img/structure/B13933330.png)
![5-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxymethyl-tetrahydro-furan-3-ol](/img/structure/B13933335.png)

![Silane, [(5-methoxypentyl)oxy]trimethyl-](/img/structure/B13933338.png)

